molecular formula C8H14O4 B1530555 Methyl 4-(hydroxymethyl)oxane-4-carboxylate CAS No. 834914-37-3

Methyl 4-(hydroxymethyl)oxane-4-carboxylate

Cat. No. B1530555
M. Wt: 174.19 g/mol
InChI Key: XQEOKSHYYARIRN-UHFFFAOYSA-N
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Description

“Methyl 4-(hydroxymethyl)oxane-4-carboxylate” is a chemical compound with the CAS Number: 834914-37-3 . It has a molecular weight of 174.2 and its IUPAC name is methyl 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carboxylate .


Molecular Structure Analysis

The InChI code for “Methyl 4-(hydroxymethyl)oxane-4-carboxylate” is 1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-(hydroxymethyl)oxane-4-carboxylate” has a molecular weight of 174.2 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Advances in Chemistry and Analysis

Methyl 4-(hydroxymethyl)oxane-4-carboxylate plays a pivotal role in the study of lipid peroxidation products, such as 4-Hydroxy-2-nonenal (HNE). This compound is a product of phospholipid peroxidation, significant due to its reactivity and cytotoxicity, involving several radical-dependent oxidative routes. The study of its formation, metabolism, and interaction with proteins is crucial for understanding cellular responses to oxidative stress and inflammation, highlighting its importance in biomedical research (Spickett, 2013).

Biotechnology and Synthetic Polysaccharide Substitutes

The compound's derivatives have been synthesized for creating high-molecular-weight hydrophilic polymers with both carboxylic acid and hydroxyl pendant groups through ring-opening metathesis polymerization. These polymers mimic natural acidic polysaccharides like alginate and have applications in biotechnology and pharmaceuticals, indicating the versatility of methyl 4-(hydroxymethyl)oxane-4-carboxylate in developing new materials (Wathier et al., 2010).

Biosynthesis of 4-Hydroxybutyrate

Engineering of Methylosinus trichosporium OB3b for the biosynthesis of 4-Hydroxybutyrate from methane demonstrates the potential of methyl 4-(hydroxymethyl)oxane-4-carboxylate and its derivatives in producing valuable chemicals from simple, abundant substrates. This approach offers a sustainable route for the production of bioplastics and other biotechnological applications (Nguyen & Lee, 2021).

Organic Synthesis and Chemical Transformations

The synthesis of racemic and optically active coronafacic acids involves methyl 3-ethyl-4-oxotricyclo[4.3.0.01,5]nonane-5-carboxylate, showcasing the application of methyl 4-(hydroxymethyl)oxane-4-carboxylate derivatives in complex organic synthesis and the generation of biologically active compounds (Ohira, 1984).

Bridged Carboxylic Ortho Esters Synthesis

The acylation and subsequent rearrangement of oxetane esters derived from methyl 4-(hydroxymethyl)oxane-4-carboxylate lead to the synthesis of bridged carboxylic ortho esters, demonstrating its utility in creating novel organic compounds with potential applications in materials science and drug synthesis (Corey & Raju, 1983).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-7(10)8(6-9)2-4-12-5-3-8/h9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEOKSHYYARIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736686
Record name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(hydroxymethyl)oxane-4-carboxylate

CAS RN

834914-37-3
Record name Methyl 4-(hydroxymethyl)oxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an atmosphere of argon, to a solution of lithium aluminum tri(tert-butoxy)hydride (1.93 g) in tetrahydrofuran (15 mL) was added a solution of dimethyl tetrahydro-2H-pyran-4,4-dicarboxylate (606 mg) in tetrahydrofuran (5 mL) and the mixture was stirred at room temperature for an hour. To the reaction mixture was added an an aqueous saturated sodium sulfate solution till being cloudy. An insoluble matter was filtered and the filtrate was concentrated. The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=2:1→1:2→1:4→ethyl
[Compound]
Name
lithium aluminum tri(tert-butoxy)hydride
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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